molecular formula C20H21N3O6 B555834 5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid CAS No. 5800-34-0

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

Cat. No. B555834
CAS RN: 5800-34-0
M. Wt: 399.4 g/mol
InChI Key: LFZGBNATHRHOKZ-KRWDZBQOSA-N
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Description

Amino acids, such as the one you mentioned, are organic compounds that contain both an amino (-NH2) and a carboxyl (-COOH) functional group. Along with a side chain (R group) specific to each amino acid, they play key roles in the formation of proteins .


Synthesis Analysis

The synthesis of such compounds often involves reactions of amines as nucleophiles. This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various chemical databases such as ChemSpider, PubChem, and others . These databases provide information about the compound’s structure, including its atomic composition and molecular weight.


Chemical Reactions Analysis

Amines, like the one in your compound, act as nucleophiles, meaning they are attracted to and then attack a positive or slightly positive part of another molecule or ion. All amines contain an active lone pair of electrons on the very electronegative nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be computed using tools like ProtParam, which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .

Scientific Research Applications

Phenolic Acids and Biological Activities

Phenolic acids, including Chlorogenic Acid (CGA) and derivatives, have been extensively studied for their wide range of biological and pharmacological effects. CGA, a major phenolic compound, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. These effects indicate the compound's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The exploration of phenolic acids underscores the ongoing interest in understanding the chemical basis of their therapeutic roles and optimizing their biological and pharmacological effects for practical applications, including as natural food additives to replace synthetic antibiotics (Naveed et al., 2018).

Nitropropanoic Acid-Derived Natural Products

Research on natural compounds derived from the isoxazolinone ring and the 3-nitropropanoic acid (3-NPA) moiety spans across plants, insects, bacteria, and fungi, highlighting the chemical diversity and biological significance of these structures. The toxicity of 3-NPA, derived from its ability to inhibit mitochondrial respiration, and its occurrence in various natural products, underlines the importance of understanding these compounds' biosynthetic pathways and detoxification mechanisms. This knowledge contributes to the broader field of natural product chemistry and its implications for drug discovery and ecological interactions (Becker et al., 2017).

Advanced Synthesis Techniques

The synthesis and transformation of functionalized β-amino acid derivatives using metathesis reactions showcase advanced techniques in organic synthesis, highlighting the role of cyclic β-amino acids in drug research. The versatility and efficiency of these methods in accessing a variety of molecular entities underline the scientific interest in developing novel synthetic routes for bioactive compounds. This area of research plays a crucial role in medicinal chemistry, offering insights into the design and optimization of compounds with potential therapeutic applications (Kiss et al., 2018).

Safety And Hazards

The safety and hazards associated with such compounds can be found in databases like ChemSpider. These databases provide safety information including hazard statements and precautionary statements .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their chemical reactions. This could lead to new insights into their properties and potential applications .

properties

IUPAC Name

5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c24-18(7-4-8-19(25)26)22-17(13-14-5-2-1-3-6-14)20(27)21-15-9-11-16(12-10-15)23(28)29/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,21,27)(H,22,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGBNATHRHOKZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973571
Record name 5-Hydroxy-5-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

CAS RN

5800-34-0
Record name Glutaryl-L-phenylalanine p-nitroanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5800-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutarylphenylalanine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005800340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-[[1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl]amino]-5-oxovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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